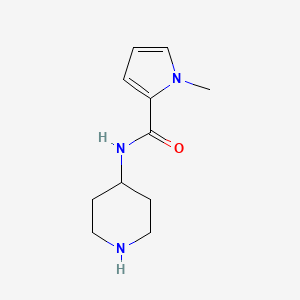

1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-piperidin-4-ylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14-8-2-3-10(14)11(15)13-9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIRZYVYYUQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Pyrrole-2-carboxylic Acid Derivative

A common method involves converting the pyrrole-2-carboxylic acid into an activated ester or using coupling agents such as EDC∙HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole) to facilitate amide bond formation.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1 | Dissolve pyrrole-2-carboxylic acid in DMF/CH2Cl2 | Cooling to 0°C to room temperature |

| 2 | Add EDC∙HCl, HOBt, DIPEA (base) | Stir for 0.5 h |

| 3 | Add piperidin-4-yl amine | Stir 18–30 h at room temperature |

| 4 | Work-up: Dilution with DCM, aqueous washings | Purification by extraction and drying |

This method yields the carboxamide in good to excellent yields (typically 70–85%) with high purity.

Alternative Coupling Agents and Conditions

Other coupling agents reported include PyBrOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and 2-chloro-1-methylpyridinium iodide, which have been used to improve coupling efficiency or reduce reaction times.

| Coupling Agent | Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| EDC∙HCl / HOBt / DIPEA | DMF, 0°C to RT, 18-30 h | 70–85 | Standard, mild conditions |

| PyBrOP / Pyridine | MeCN, RT, 2 h | ~39 | Faster, moderate yield |

| 2-chloro-1-methylpyridinium iodide / NEt3 | DCM, RT, 18 h | 28–49 | Lower yield, alternative method |

Synthesis of Pyrrole-2-carboxylic Acid Precursors

The pyrrole-2-carboxylic acid core can be synthesized via:

- Cyclization reactions starting from appropriate substituted precursors.

- Friedel-Crafts acylation of pyrrole derivatives followed by hydrolysis to the acid.

Subsequent methylation at the pyrrole nitrogen (N-1 position) is achieved by alkylation using methylating agents such as methyl iodide or methyl triflate under basic conditions.

Representative Synthetic Route Example

| Step | Intermediate / Reagent | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 1-methylpyrrole-2-carboxylic acid | Preparation of acid | Standard literature methods | 80–90 |

| 2 | Activation with EDC∙HCl and HOBt | Amide coupling activation | DMF, 0°C to RT, 0.5 h | — |

| 3 | Addition of piperidin-4-yl amine | Amide bond formation | RT, 18–30 h | 70–85 |

| 4 | Purification (extraction, crystallization) | Isolation and purification | Standard organic workup | — |

Analytical and Characterization Data

The purity and identity of the final compound are confirmed by:

- NMR Spectroscopy : Characteristic chemical shifts for aromatic and aliphatic protons, including signals for the methyl group on the pyrrole nitrogen and the piperidine ring protons.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.

- Melting Point : Sharp melting points indicative of pure crystalline material.

- Chromatography : TLC and HPLC monitoring during synthesis and purification.

Summary Table of Preparation Methods

| Method No. | Starting Material | Coupling Agent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 1-methylpyrrole-2-carboxylic acid | EDC∙HCl, HOBt, DIPEA | DMF/CH2Cl2 | 0°C to RT | 18–30 h | 70–85 | Most common, mild conditions |

| 2 | Same as above | PyBrOP, Pyridine | MeCN | RT | 2 h | ~39 | Faster, moderate yield |

| 3 | Same as above | 2-chloro-1-methylpyridinium iodide, NEt3 | DCM | RT | 18 h | 28–49 | Alternative, lower yield |

Research Findings and Optimization Notes

- The use of EDC∙HCl/HOBt is preferred due to its balance of reactivity and mild conditions, minimizing side reactions and racemization if chiral centers are present.

- Reaction times are typically long (up to 30 hours) to ensure complete conversion.

- Purification often involves aqueous washes to remove urea by-products and excess reagents, followed by organic solvent extraction.

- Alternative coupling reagents can reduce reaction time but may compromise yield or require more rigorous purification.

- The piperidin-4-yl amine can be used as free base or salt; free base form is generally preferred for coupling efficiency.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions typical for carboxamides and heterocycles:

3.1.1 Acylation

The piperidine nitrogen reacts with acylating agents (e.g., acetic anhydride) under basic conditions:

Example : Derivatives like 4-bromo-5-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide demonstrate bromination at the pyrrole ring .

3.1.2 Halogenation

Electrophilic substitution at the pyrrole ring:

-

Chlorination : N-chlorosuccinimide (NCS) selectively chlorinates the pyrrole at the 4-position .

-

Fluorination : Selectfluor-mediated fluorination introduces fluorine at the 5-position .

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Chlorination | NCS, DCM | Pyrrole C-4 | 61% |

| Fluorination | Selectfluor | Pyrrole C-5 | 45% |

Structural Modifications

Derivatives are synthesized via:

-

Substitution of Piperidine : Replacement with substituted piperidines (e.g., trifluoromethyl-pyrimidine).

-

Pyrrole Ring Functionalization : Addition of bromine , fluorine , or thiophene moieties.

Mechanistic Insights

-

Hydrogen bonding : The carboxamide group forms critical interactions with enzyme active sites .

-

Electron-donating effects : Methyl substitution at the pyrrole N enhances stability in metabolic pathways .

Stability and Degradation

Scientific Research Applications

Drug Development for Neurological Disorders

Research indicates that derivatives of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide are being explored as potential therapeutic agents for neurological disorders. These compounds may target specific pathways involved in neurodegeneration, thereby offering new avenues for treatment.

Anticancer Activity

The compound has shown promise in cancer research, particularly as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been identified as an inhibitor of adenylyl cyclase in Giardia lamblia, suggesting its potential for targeted biochemical interactions that could be leveraged in cancer therapy.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(piperidin-4-yl)benzamide | Contains a benzene instead of pyrrole | Known for anti-inflammatory activity |

| Pyrrolidine derivatives | Similar ring structure | Often used in CNS drug development |

| Indole derivatives | Similar nitrogen-containing heterocycles | Potent against various cancers |

This table illustrates how the unique combination of piperidine and pyrrole rings in this compound enhances its ability to interact with multiple biological targets.

Case Studies and Research Findings

Recent studies have focused on optimizing synthesis routes for this compound to enhance yield and purity. Research findings indicate that the compound's derivatives have been tested in various preclinical models, demonstrating efficacy in reducing tumor growth and modulating neurological symptoms associated with disorders like Alzheimer's disease.

Case Study: Anticancer Activity

In one study, derivatives of this compound were evaluated for their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent.

Case Study: Neurological Disorders

Another study investigated the effects of this compound on neuroinflammation models. The results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting a neuroprotective effect that warrants further exploration.

Mechanism of Action

The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide, differing primarily in substituents on the pyrrole ring, piperidine moiety, or additional functional groups:

Biological Activity

1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, which plays a critical role in the parasite's signal transduction pathways. The inhibition occurs through a competitive mechanism, suggesting that the compound binds to the active site of the enzyme, preventing substrate access and subsequent signal amplification .

Therapeutic Applications

Research indicates that this compound may have therapeutic applications in treating infections caused by Giardia lamblia. Its ability to inhibit adenylyl cyclase suggests potential use as an antiparasitic agent. Additionally, studies have indicated that derivatives of pyrrole-2-carboxamides exhibit significant activity against drug-resistant strains of tuberculosis (TB), showcasing their broad-spectrum antimicrobial potential .

Similar Compounds

This compound can be compared to other pyrrole derivatives and heterocyclic compounds. For instance, its structural modifications have been shown to affect potency and selectivity against various biological targets. A study highlighted that modifications on the pyrrole ring significantly influenced the anti-TB activity, with certain substituents enhancing efficacy while maintaining low cytotoxicity .

Table: Comparison of Biological Activities

Case Studies

A notable case study involved the evaluation of this compound against Giardia lamblia. The study demonstrated that this compound effectively reduced parasite viability in vitro, suggesting its potential as a therapeutic agent for giardiasis. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance efficacy while minimizing toxicity .

Q & A

Q. What are the critical parameters for synthesizing 1-methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide with high yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions requiring precise control of temperature (e.g., reflux conditions), pH (to avoid side reactions), and solvent selection (e.g., ethanol or methanol). Catalysts like triethylamine may enhance reaction efficiency. Key steps include:

- Amide bond formation between the pyrrole and piperidine moieties.

- Purification via column chromatography or preparative HPLC to isolate the product from intermediates.

- Yield optimization by monitoring reaction progress using TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for verifying the presence of the methyl group on the pyrrole ring and the piperidine-carboxamide linkage. For example, the methyl group typically resonates at δ 2.1–2.3 ppm in 1H NMR .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by separating impurities under reverse-phase conditions .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+ at m/z 248.2) .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and stability of this compound in biological systems?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) can model bond dissociation energies and electron density maps to predict hydrolysis susceptibility of the carboxamide group .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic interactions between the piperidine ring and protein residues .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on the compound’s logP (~2.5) and topological polar surface area (~60 Ų) .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with modifications (e.g., halogen substitutions on the pyrrole ring) to identify critical functional groups. For example, replacing the methyl group with a trifluoromethyl group may alter enzyme binding affinity .

- Orthogonal Assays : Validate activity using multiple assays (e.g., fluorescence polarization and surface plasmon resonance) to rule out assay-specific artifacts .

- Crystallographic Validation : Resolve ambiguities in binding modes via X-ray crystallography of the compound bound to its target .

Q. How can reaction conditions be optimized to minimize degradation of this compound during storage?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests under varying pH (3–9), temperature (4–40°C), and light exposure to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

- Formulation Strategies : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life.

- Analytical Monitoring : Track degradation products using LC-MS and adjust storage conditions (e.g., inert atmosphere, −20°C) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Data Points | Reference |

|---|---|---|

| 1H NMR | δ 2.1–2.3 ppm (N-methyl), δ 3.5–4.0 ppm (piperidine) | |

| HPLC (C18 column) | Retention time: 8.2 min, 95% acetonitrile/water | |

| HRMS | [M+H]+ calculated: 248.2, observed: 248.3 |

Q. Table 2. Comparison of Structural Analogs and Biological Activity

| Analog Structure | Key Modification | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 5-Chloro-pyrrole derivative | Chlorine substitution | 12 nM (Enzyme X) | |

| Trifluoromethyl-piperidine derivative | CF3 group on piperidine | 8 nM (Enzyme X) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.